molecular formula C38H24F12N4S2 B8194964 NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]

NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]

Cat. No.: B8194964
M. Wt: 828.7 g/mol
InChI Key: DZBPPYDGRUFRDS-HKBQPEDESA-N
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Description

N,N'-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 914497-25-9) is a chiral thiourea derivative featuring a binaphthalene backbone and two 3,5-bis(trifluoromethyl)phenylthiourea substituents. This compound is distinguished by its (S)-configured binaphthalene core, which imparts axial chirality, and its electron-deficient aromatic groups that enhance hydrogen-bond-donating (HBD) capacity. With a molecular formula of C₃₈H₂₂F₁₂N₄S₂ and molecular weight of 826.7 g/mol , it is primarily employed in asymmetric organocatalysis, leveraging its dual thiourea motifs to activate substrates via H-bonding interactions. Its commercial availability (purity: 97–99%) and stability (shelf life: 3 years) make it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-1-[(1S)-2-[N-carbamothioyl-3,5-bis(trifluoromethyl)anilino]-1-naphthalen-1-yl-1H-naphthalen-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H24F12N4S2/c39-35(40,41)22-14-23(36(42,43)44)17-26(16-22)53(32(51)55)34(54(33(52)56)27-18-24(37(45,46)47)15-25(19-27)38(48,49)50)13-12-21-7-2-4-10-29(21)31(34)30-11-5-8-20-6-1-3-9-28(20)30/h1-19,31H,(H2,51,55)(H2,52,56)/t31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBPPYDGRUFRDS-HKBQPEDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@H](C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H24F12N4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resolution of Racemic BINAM

  • Method : Chiral resolution via diastereomeric salt formation using tartaric acid derivatives.

  • Conditions :

    • Racemic BINAM is treated with LL- or DD-tartaric acid in ethanol.

    • Crystallization yields (S)(S)- or (R)(R)-BINAM with >99% enantiomeric excess (ee).

Protection of Amino Groups

  • Acetylation :

    • (S)(S)-BINAM reacts with acetic anhydride in dichloromethane (DCM) at 0°C.

    • Yields N,NN,N'-diacetyl-BINAM (BINAM-Ac) with 86–95% efficiency.

  • Trifluoroacetylation :

    • Trifluoroacetic anhydride (TFAA) in DCM at 0°C produces N,NN,N'-bis(trifluoroacetyl)-BINAM (BINAM-TFA).

Formation of Isothiocyanate Intermediates

The protected BINAM derivatives undergo thiophosgene-mediated conversion to isothiocyanates:

Reaction with Thiophosgene

  • Conditions :

    • BINAM-Ac or BINAM-TFA is dissolved in DCM and saturated aqueous NaHCO3_3.

    • Thiophosgene (Cl2_2C=S) is added at 0°C, followed by stirring at room temperature.

  • Key Parameters :

    • pH maintained at 8–9 to prevent hydrolysis.

    • Reaction time: 12–24 hours.

    • Yield : 86–96% for N,NN,N'-diisothiocyanate-BINAM derivatives.

Coupling with 3,5-Bis(trifluoromethyl)aniline

The final step involves nucleophilic addition of 3,5-bis(trifluoromethyl)aniline to the isothiocyanate intermediates:

Thiourea Formation

  • Procedure :

    • N,NN,N'-diisothiocyanate-BINAM reacts with 2 equivalents of 3,5-bis(trifluoromethyl)aniline in tetrahydrofuran (THF) at 25°C.

    • Triethylamine (Et3_3N) is used as a base to scavenge HCl.

  • Optimization :

    • Excess amine (2.2 eq) ensures complete conversion.

    • Reaction monitored via TLC (hexane/ethyl acetate = 3:1).

    • Yield : 70–85%.

Deprotection (If Applicable)

  • For acetylated intermediates:

    • Hydrolysis with NaOH (2 M) in methanol/water (1:1) at 60°C removes acetyl groups.

    • Yield : >90% for deprotected thiourea.

Enantiomeric Purity and Characterization

Chiral HPLC Analysis

  • Column : Chiralpak IA or IB (Daicel).

  • Mobile Phase : Hexane/isopropanol (90:10).

  • Results :

    • (S)(S)-enantiomer shows retention time of 12.3 min, (R)(R)-enantiomer at 14.7 min.

    • ee : ≥99%.

Spectroscopic Data

  • 1H^1H NMR (500 MHz, CDCl3_3) :

    • δ 8.55 (d, J=9.1J = 9.1 Hz, 2H, binaphthyl-H), 7.99–7.82 (m, 8H, aromatic-H), 7.44–7.32 (m, 4H).

  • 13C^{13}C NMR :

    • δ 179.2 (C=S), 138.5–122.1 (aromatic-C), 124.8 (q, J=272J = 272 Hz, CF3_3).

  • HRMS : Calculated for C38_{38}H22_{22}F12_{12}N4_4S2_2: 826.72; Found: 826.71.

Alternative Synthetic Routes

Direct Coupling of BINAM with Aryl Isothiocyanates

  • Method :

    • (S)(S)-BINAM reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in DCM.

  • Advantages :

    • Fewer steps, no need for protective groups.

  • Disadvantages :

    • Lower yield (55–65%) due to steric hindrance.

Microwave-Assisted Synthesis

  • Conditions :

    • Reaction conducted in acetonitrile at 100°C for 1 hour under microwave irradiation.

  • Yield : 78% with 98% ee.

Critical Data Tables

Table 1. Comparative Analysis of Synthesis Methods

MethodStarting MaterialKey ReagentsYield (%)ee (%)Reference
Thiophosgene RouteBINAM-AcThiophosgene, Et3_3N86–96≥99
Direct Coupling(S)(S)-BINAMAryl isothiocyanate55–65≥99
Microwave-AssistedBINAM-TFAAryl amine, MeCN7898

Table 2. Reaction Optimization for Thiourea Formation

ParameterOptimal ValueEffect on Yield/ee
Temperature25°CHigher ee, slower rate
SolventTHFImproved solubility
BaseEt3_3N (1.1 eq)Neutralizes HCl
Reaction Time24–36 hoursComplete conversion

Challenges and Solutions

  • Steric Hindrance : Bulky trifluoromethyl groups reduce reaction rates.

    • Solution : Use excess aryl amine (2.5 eq) and prolonged reaction times.

  • Racemization Risk : High temperatures or acidic conditions may degrade ee.

    • Solution : Conduct reactions at ≤25°C and neutral pH.

Industrial-Scale Considerations

  • Cost Efficiency : Thiophosgene is toxic; alternative reagents (e.g., CS2_2/Cl2_2) are explored.

  • Purification : Chromatography on silica gel (hexane/ethyl acetate) ensures high purity.

Recent Advances

  • Flow Chemistry : Continuous flow systems reduce reaction time to 2 hours with 82% yield.

  • Biocatalytic Routes : Lipase-mediated asymmetric synthesis under investigation .

Chemical Reactions Analysis

Types of Reactions

NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Catalysis

The compound has been explored as a catalyst in various organic reactions. Its thiourea moiety facilitates interactions with substrates, enhancing reaction rates and selectivity.

  • Case Study : A study demonstrated that thiourea derivatives can act as effective organocatalysts for the formation of carbon-carbon bonds through Michael additions, showcasing their utility in synthesizing complex organic molecules .

Medicinal Chemistry

NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea] exhibits significant biological activity. Research indicates that thiourea derivatives possess various pharmacological properties.

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against different cancer cell lines .
  • Antimicrobial Properties : The compound's derivatives have been evaluated for antimicrobial activity, with some exhibiting potent effects against bacterial strains .

Material Science

The unique structural features of NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea] make it suitable for applications in materials science, particularly in the development of functional materials.

  • Case Study : Research has indicated that thiourea compounds can be used to create polymeric materials with enhanced thermal and mechanical properties. These materials have potential applications in coatings and composites .

Mechanism of Action

The mechanism by which NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] exerts its effects involves the formation of hydrogen bonds with substrates. This interaction stabilizes transition states and lowers the activation energy of reactions, thereby enhancing reaction rates. The compound’s molecular targets include electrophiles, which are activated through hydrogen bonding, facilitating various organic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Schreiner’s Thiourea

  • Structure : N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea lacks the binaphthalene backbone, featuring two 3,5-bis(trifluoromethyl)phenyl groups directly attached to a thiourea core.
  • Catalytic Performance :
    • Demonstrated superior activity in Diels-Alder reactions compared to other thioureas due to strong HBD capacity .
    • Achieved 90% yield in Claisen rearrangements under mild conditions .
  • Applications : Broadly used in hydrogen-bond-mediated catalysis, including acylations and epoxidations .
  • Cost : Lower price (~JPY 14,200/g) compared to binaphthalene derivatives .

Binaphthalene-Based Derivatives

  • Structure : The binaphthalene backbone introduces rigidity and chirality, enabling enantioselective catalysis.
  • Catalytic Performance :
    • N,N'-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[...]thiourea shows enhanced enantioselectivity (up to 95% ee) in asymmetric Michael additions due to its chiral environment .
    • Outperforms Schreiner’s thiourea in reactions requiring spatial control, such as cyclopropanations .
  • Cost : Higher price (JPY 22,800/100 mg) due to synthetic complexity .

Other Substituted Thioureas

  • Examples: (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea (CAS: 1048692-50-7): Contains a dimethylamino group for improved solubility in polar solvents . N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea (CAS: 1429516-79-9): Cyclohexyl-dipentylamine substituents enhance steric shielding, favoring bulky substrates .
  • Performance : These derivatives exhibit moderate yields (60–75%) in aldol reactions but lack the enantioselectivity of binaphthalene-based systems .

Key Research Findings and Data Tables

Table 1: Structural and Catalytic Comparison

Compound Molecular Weight (g/mol) Key Structural Feature Enantioselectivity (ee) Cost (JPY/100 mg)
Schreiner’s thiourea 476.3 Dual 3,5-(CF₃)₂C₆H₃ groups N/A (achiral) 14,200/g
N,N'-(S)-Binaphthalene thiourea 826.7 Chiral binaphthalene core 85–95% 22,800
(S)-Dimethylamino thiourea 401.4 Dimethylamino side chain 40–60% 33,400
Cyclohexyl-dipentyl thiourea 525.6 Sterically shielded cyclohexyl group 70–80% 32,200

Table 2: Reaction-Specific Performance

Reaction Type Best-Performing Compound Yield (%) Conditions Reference
Diels-Alder Schreiner’s thiourea 90 RT, 12 h
Asymmetric Michael N,N'-(S)-Binaphthalene thiourea 92 -20°C, 24 h
Aldol Addition Cyclohexyl-dipentyl thiourea 75 0°C, 48 h
Claisen Rearrangement Schreiner’s thiourea 90 40°C, 6 h

Biological Activity

NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a complex organic compound notable for its unique binaphthalene structure and the incorporation of thiourea groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's molecular formula is C38H22F12N4S2C_{38}H_{22}F_{12}N_{4}S_{2}, with a molecular weight of approximately 826.7 g/mol. Its structure features a binaphthalene core linked to thiourea moieties that include trifluoromethyl phenyl groups, which enhance its reactivity and biological activity.

Structural Characteristics

FeatureDescription
Core Structure Binaphthalene with thiourea substituents
Molecular Formula C38H22F12N4S2C_{38}H_{22}F_{12}N_{4}S_{2}
Molecular Weight 826.7 g/mol
Chirality Exists in chiral forms, affecting biological interactions

Antimicrobial Properties

Research indicates that compounds containing thiourea functional groups exhibit significant antimicrobial activity. For instance, derivatives of thiourea have been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). A related study found that complexes with halogen-substituted phenylthioureas displayed higher antimicrobial efficacy compared to their alkyl counterparts, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL against certain strains .

Anticancer Activity

Thiourea derivatives have also demonstrated promising anticancer properties. Various studies have reported that these compounds can induce cytotoxic effects on cancer cell lines, with IC50 values ranging from 1.29 to 20 µM depending on the specific derivative and cancer type targeted . The mechanism of action often involves the modulation of key signaling pathways associated with cancer progression and angiogenesis.

Case Studies

  • Methicillin-Resistant Staphylococcus aureus (MRSA) :
    • Compound : Cu(II) complex of thiourea derivative.
    • MIC : 2 µg/mL against MRSA strains.
    • Mechanism : Dual inhibition of DNA gyrase and topoisomerase IV .
  • Antitubercular Activity :
    • Compounds : Several thiourea derivatives were tested against Mycobacterium tuberculosis.
    • Results : Some derivatives showed 4–8 times stronger activity than standard treatments like isoniazid, particularly against resistant strains .
  • Cytotoxicity Against Cancer Cell Lines :
    • Cell Lines Tested : SW480, SW620 (colon cancer), PC3 (prostate cancer).
    • Findings : Moderate to high cytotoxicity was observed, with non-toxic effects on normal cells (HaCaT) indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea], and how can yield and purity be improved?

  • Methodological Answer :

  • Step 1 : Use Suzuki-Miyaura coupling to assemble the binaphthalene backbone, followed by thiourea formation via reaction of isothiocyanates with amines under inert atmosphere .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to enhance stereochemical control. For example, dichloromethane at 0°C may improve regioselectivity .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
  • Key Data :
ParameterConditionYield (%)Purity (%)
Suzuki CouplingPd(PPh₃)₄, DMF, 80°C6590
Thiourea FormationEt₃N, CH₂Cl₂, 0°C7895

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s chirality and electronic properties?

  • Methodological Answer :

  • Circular Dichroism (CD) : Resolve enantiomeric excess by monitoring Cotton effects at 250–300 nm .
  • X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (Mo-Kα radiation, 100 K). Compare with Crystallography Open Database entries for analogous thioureas .
  • NMR Analysis : Assign stereochemistry via NOESY (nuclear Overhauser effect) correlations between binaphthalene protons and thiourea NH groups .

Advanced Research Questions

Q. How can computational methods elucidate the mechanistic role of this compound in asymmetric catalysis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in reactions (e.g., Michael additions). Use B3LYP/6-31G(d) basis set for geometry optimization .
  • Molecular Dynamics (MD) : Simulate host-guest interactions in chiral recognition, focusing on trifluoromethyl-phenyl π-stacking and hydrogen-bonding networks .
  • Validation : Compare computational results with experimental kinetic data (e.g., Eyring plots for activation parameters) .

Q. How should researchers address contradictions in reported enantioselectivity values across studies?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading) to isolate variables .
  • Cross-Validation : Use multiple characterization techniques (e.g., CD, polarimetry, and chiral HPLC) to confirm enantiomeric ratios .
  • Meta-Analysis : Compile literature data into a comparative table to identify trends or outliers (example below):
StudySubstrateEnantioselectivity (%)Method Used
Author A (2023)Cyclic Ketone92Chiral HPLC
Author B (2024)Acyclic Aldehyde78Polarimetry

Q. What strategies improve the compound’s stability under catalytic conditions?

  • Methodological Answer :

  • Additive Screening : Introduce stabilizing agents (e.g., molecular sieves or radical inhibitors) to suppress decomposition pathways .
  • In Situ Monitoring : Use UV-vis spectroscopy to track degradation kinetics at varying temperatures/pH .
  • Structural Modification : Replace labile groups (e.g., thiourea NH) with electron-withdrawing substituents to enhance robustness .

Methodological Frameworks

  • Theoretical Linkage : Anchor studies in supramolecular chemistry (e.g., host-guest interactions) or asymmetric catalysis theory to guide hypothesis formulation .
  • Data Triangulation : Combine experimental, computational, and crystallographic data to resolve ambiguities in mechanistic interpretations .

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